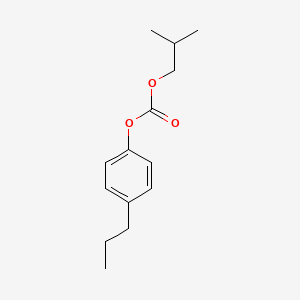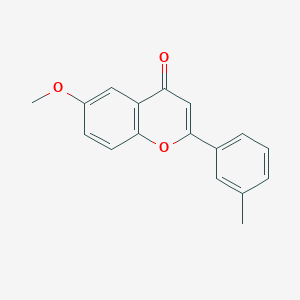![molecular formula C17H25NO2 B5858966 1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)
1-[(4-isopropylphenoxy)acetyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-isopropylphenoxy)acetyl]azepane is a chemical compound that belongs to the class of azepanes. It is also known as IPA-Azepane and is widely used in scientific research applications. This compound is synthesized through a specific method and has a mechanism of action that is of interest to researchers. In
Mechanism of Action
The mechanism of action of 1-[(4-isopropylphenoxy)acetyl]azepane is not well understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in the body. Additionally, the compound has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-isopropylphenoxy)acetyl]azepane in lab experiments is its relative ease of synthesis. Additionally, the compound has been shown to have a number of interesting biochemical and physiological effects, which make it a promising candidate for further study. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for the study of 1-[(4-isopropylphenoxy)acetyl]azepane. One potential direction is to further explore its mechanism of action, in order to better understand how it exerts its effects. Additionally, the compound could be studied in more detail for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the compound could be studied in combination with other drugs, in order to determine whether it has synergistic effects that could be useful in the development of new drugs.
Synthesis Methods
The synthesis of 1-[(4-isopropylphenoxy)acetyl]azepane involves the reaction of 4-isopropylphenol with 1-bromoacetylazepane in the presence of a base. This reaction leads to the formation of this compound as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-[(4-isopropylphenoxy)acetyl]azepane is widely used in scientific research applications. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs.
properties
IUPAC Name |
1-(azepan-1-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-14(2)15-7-9-16(10-8-15)20-13-17(19)18-11-5-3-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQFZLKWNVRJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5858883.png)


![5-[(3-cyclohexylpropanoyl)amino]isophthalic acid](/img/structure/B5858893.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5858931.png)







